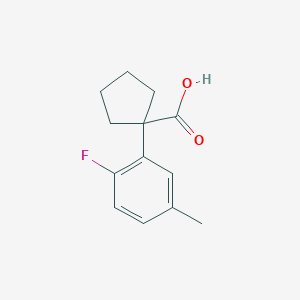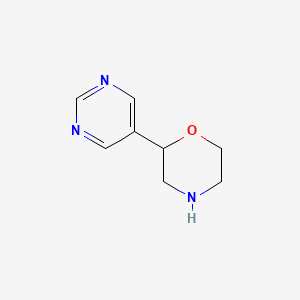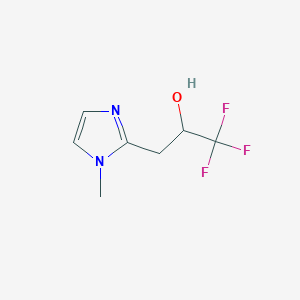
2,4-Dimethoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxybutanoic acid is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid, where two methoxy groups are attached to the second and fourth carbon atoms of the butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxybutanoic acid typically involves the esterification of butanoic acid derivatives followed by methoxylation. One common method includes the reaction of butanoic acid with methanol in the presence of a strong acid catalyst to form the corresponding ester. This ester is then subjected to methoxylation using dimethyl sulfate under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butanoic acid derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethoxybenzoic acid
- 2,4-Dihydroxybutanoic acid
- 2,4-Dimethoxyphenylacetic acid
Comparison: 2,4-Dimethoxybutanoic acid is unique due to the presence of methoxy groups at specific positions on the butanoic acid chain. This structural feature imparts distinct chemical properties, such as increased reactivity and solubility, compared to similar compounds. For instance, 2,4-Dimethoxybenzoic acid has a benzene ring, which alters its reactivity and applications. Similarly, 2,4-Dihydroxybutanoic acid has hydroxyl groups instead of methoxy groups, leading to different chemical behavior and uses .
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2,4-dimethoxybutanoic acid |
InChI |
InChI=1S/C6H12O4/c1-9-4-3-5(10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
CTPTZKWGBDYWHT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)

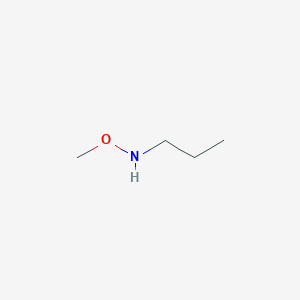
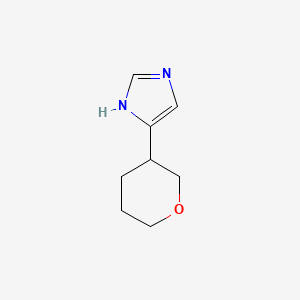

![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)

